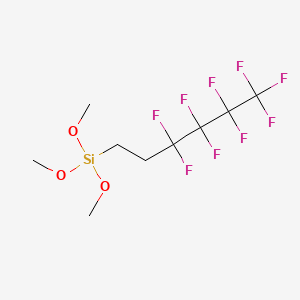
西草氟
描述
Cyhalofop is a post-emergence herbicide, used mainly for rice as the butyl variant . It is moderately soluble in water and non-volatile . It is an aryloxyphenoxy propionic acid herbicide and a graminicide (kills grass and weeds) used for postemergence grass weed control in rice .
Synthesis Analysis
A synthetic method of cyhalofop-butyl involves generating condenses I with Pfansteihl butyl ester and Tosyl chloride for raw material carries out condensation reaction . A study also revealed that cytochrome P450 monooxygenases (P450s) and glutathione S -transferases (GSTs) contributed to cyhalofop-butyl resistance in specific resistant populations .
Molecular Structure Analysis
The molecular weight of Cyhalofop is 357.4 and its molecular formula is C20H20FNO4 . It is a fine granular solid, off-white/buff in color with a faint almond-like odor .
Chemical Reactions Analysis
Cyhalofop-butyl has been found to have diverse mechanisms associated with resistance in Chinese sprangletop (Leptochloa chinensis (L.) Nees) . Two non-synonymous substitutions were detected in the resistant L. chinensis populations .
Physical And Chemical Properties Analysis
Cyhalofop is a fine granular solid, off-white/buff in color with a faint almond-like odor . It has a melting point of 45.5-49.5°C . It is moderately soluble in water .
科学研究应用
Herbicide in Paddy Fields
Cyhalofop-butyl is the main herbicide used to control grass weeds in Chinese paddy fields . It is especially effective for controlling Chinese sprangletop (Leptochloa chinensis), a grass weed that severely affects rice growth .
Resistance Study in Weeds
Continuous and extensive application of Cyhalofop-butyl has led to the evolution of resistance in some weed populations . For instance, certain populations of Leptochloa chinensis have shown a high level of resistance to Cyhalofop-butyl .
Acetyl-Coenzyme A Carboxylase (ACCase) Inhibitor
Cyhalofop-butyl acts by inhibiting the ACCase enzyme in plants . This enzyme is crucial for lipid biosynthesis, and its inhibition leads to the death of the plant.
Study of Resistance Mechanisms
Research on Cyhalofop-butyl resistance has led to the discovery of several ACCase mutations in resistant weed populations . These include Ile-1781-Leu, Trp-2027-Cys, Trp-2027-Ser, and Ile-2041-Asn mutations .
Non-Target Site Resistance Mechanisms
In some weed populations, resistance to Cyhalofop-butyl is likely to be endowed by non-target site resistance mechanisms . This means that the resistance is not due to mutations in the ACCase gene, but possibly due to other mechanisms such as enhanced metabolism or reduced herbicide uptake .
Development of Rapid Detection Methods
The study of Cyhalofop-butyl resistance has also led to the development of derived cleaved amplified polymorphic sequence (dCAPS) methods . These methods can rapidly detect the aforementioned ACCase mutations in Leptochloa chinensis .
作用机制
Target of Action
Cyhalofop, specifically Cyhalofop-butyl, is a selective herbicide that primarily targets the enzyme acetyl-coenzyme A carboxylase (ACCase) . ACCase plays a pivotal role in plant fatty acid biosynthesis . It is used to control grass weeds, especially Leptochloa chinensis, in paddy fields .
Mode of Action
Cyhalofop-butyl acts as an inhibitor of ACCase . By inhibiting this enzyme, it disrupts the process of fatty acid biosynthesis in plants, leading to the death of the targeted weeds . Certain mutations in the ACCase gene have been associated with resistance to Cyhalofop-butyl .
Biochemical Pathways
The primary biochemical pathway affected by Cyhalofop is the fatty acid biosynthesis pathway . When ACCase is inhibited, the production of fatty acids is disrupted, which affects the growth and development of the plant . Cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs) have been found to contribute to Cyhalofop-butyl resistance in specific resistant populations .
Pharmacokinetics
It is known that cyhalofop-butyl has a low aqueous solubility and is non-volatile .
Result of Action
The primary result of Cyhalofop’s action is the death of the targeted weeds . By inhibiting ACCase, it disrupts fatty acid biosynthesis, leading to the cessation of growth and eventual death of the plant . Some populations of leptochloa chinensis have evolved resistance to cyhalofop-butyl due to continuous and extensive application .
Action Environment
The action, efficacy, and stability of Cyhalofop can be influenced by various environmental factors. For instance, its persistence in the environment can vary depending on soil and water conditions . It is registered for use on rice and is typically applied using standard commercial sprayers . The potential for Cyhalofop-butyl to contaminate groundwater has been noted, demonstrating the properties and characteristics associated with chemicals detected in groundwater .
安全和危害
未来方向
属性
IUPAC Name |
(2R)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO4/c1-10(16(19)20)21-12-3-5-13(6-4-12)22-15-7-2-11(9-18)8-14(15)17/h2-8,10H,1H3,(H,19,20)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBSGBGTWRRYSK-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701022032 | |
| Record name | Cyhalofop | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701022032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyhalofop | |
CAS RN |
122008-78-0 | |
| Record name | Cyhalofop [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122008780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyhalofop | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701022032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyhalofop | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYHALOFOP | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58150F267D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol](/img/structure/B1662074.png)








![4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B1662087.png)